molecular formula C11H10N4 B2811916 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole CAS No. 956515-08-5

2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole

Cat. No. B2811916
CAS RN: 956515-08-5
M. Wt: 198.229
InChI Key: ILAJBGJRKOVOJZ-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole” belongs to a class of organic compounds known as benzimidazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles have a wide range of applications in medicinal chemistry due to their bioactivity .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile”, includes a pyrazole ring attached to a benzene ring . The pyrazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with other molecules, such as in the case of HSP90 inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile”, include a molecular weight of 121.14 and a CAS Number: 754159-15-4 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the synthesis of platinum (II) complexes, which are efficient organic light-emitting structures . These complexes are important phosphor materials for modern photovoltaic devices . The photophysical properties of these complexes are strongly dependent on the type of the coordinating ligands .

Photovoltaic Devices

The compound is used in the synthesis of platinum-group metal complexes, which are the most important family of phosphor material for modern photovoltaic devices . These complexes can lead to the formation of a wide variety of complexes with intriguing properties .

Synthesis of Erdafitinib

The compound is an essential intermediate in the synthesis of the drug Erdafitinib . Erdafitinib is an orally administered, small molecule, pan-fibroblast growth factor receptor (FGFR) inhibitor that was approved in the United States for the treatment of locally advanced or metastatic FGFR3 or FGFR2 urothelial carcinoma .

Anti-Cancer Activity

Quinoxaline derivatives, which can be obtained through functional modification of the compound, have shown anti-cancer activity .

Anti-Proliferative Activity

Quinoxaline derivatives of the compound have demonstrated anti-proliferative activity .

Anti-Tuberculosis Activity

Quinoxaline derivatives of the compound have shown anti-tuberculosis activity .

Antibacterial Activity

Quinoxaline derivatives of the compound have demonstrated antibacterial activity .

Anti-Hepatitis C Virus Activity

Quinoxaline derivatives of the compound have shown anti-hepatitis C virus activity .

Mechanism of Action

While the specific mechanism of action for “2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole” is not available, similar compounds have been studied for their potential as HSP90 inhibitors .

Safety and Hazards

The safety and hazards of similar compounds often depend on their specific chemical structure and properties. For example, “2-(1-METHYL-1H-PYRAZOL-4-YL)-ETHANOL” is classified as a combustible liquid .

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-15-7-8(6-12-15)11-13-9-4-2-3-5-10(9)14-11/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAJBGJRKOVOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole

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